5-amino-1-methylpyridin-2(1H)-one chemical properties
5-amino-1-methylpyridin-2(1H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-amino-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1-methylpyridin-2(1H)-one (CAS No. 33630-96-5) is a heterocyclic organic compound that has emerged as a molecule of significant interest in medicinal chemistry and pharmaceutical research. As a substituted pyridinone, it belongs to a class of compounds known for a wide array of biological activities.[1] This molecule's unique structural arrangement, featuring an amino group at the 5-position and a methyl group at the N-1 position of the pyridin-2-one scaffold, imparts a distinct reactivity profile, making it a valuable and versatile intermediate in the synthesis of complex pharmaceutical and agrochemical agents.
The growing body of research highlights its potential as a core scaffold for developing novel therapeutics. Studies have indicated that 5-amino-1-methylpyridin-2(1H)-one and its derivatives possess potent anti-inflammatory and antioxidant properties. Its demonstrated ability to inhibit pro-inflammatory cytokines and scavenge free radicals positions it as a promising candidate for drugs targeting inflammatory diseases and conditions related to oxidative stress. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for professionals engaged in drug discovery and development.
Chemical and Physical Properties
The fundamental physicochemical properties of 5-amino-1-methylpyridin-2(1H)-one are crucial for its application in synthetic chemistry and formulation development. The presence of both a hydrogen bond donor (amino group) and multiple acceptors (amino nitrogen and carbonyl oxygen) influences its solubility and intermolecular interactions. Its moderate polarity is reflected in its high water solubility and negative LogP value.
| Property | Value | Source(s) |
| CAS Number | 33630-96-5 | [2] |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| IUPAC Name | 5-amino-1-methylpyridin-2(1H)-one | |
| Appearance | White to off-white solid | [3] |
| Melting Point | 125-126 °C (with decomposition) | |
| Boiling Point | 254.5 ± 29.0 °C (at 760 Torr) | |
| Density | 1.169 ± 0.06 g/cm³ | |
| Solubility | 210 g/L in water (at 25 °C) | |
| XLogP3 | -0.6 | |
| Topological Polar Surface Area | 46.3 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Characterization
While comprehensive, peer-reviewed spectral data for 5-amino-1-methylpyridin-2(1H)-one is not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions are based on the analysis of its functional groups and data from structurally similar compounds.[4][5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridinone ring and the N-methyl protons.
-
δ ~ 3.3-3.5 ppm (s, 3H): This singlet would correspond to the protons of the N-methyl group.
-
δ ~ 6.0-7.5 ppm (m, 3H): The three protons on the pyridinone ring would appear in this region. Due to the electron-donating amino group and the electron-withdrawing carbonyl group, their chemical shifts will be spread. The proton at C6 would likely be the most downfield, coupled to the proton at C4. The proton at C3 would be coupled to the proton at C4.
-
δ ~ 4.0-5.0 ppm (br s, 2H): A broad singlet corresponding to the amino (-NH₂) protons. The exact shift and broadness can vary with solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.
-
δ ~ 160-165 ppm: The carbonyl carbon (C2) is expected to be the most downfield signal.
-
δ ~ 100-150 ppm: The four sp² carbons of the pyridinone ring (C3, C4, C5, C6) will resonate in this range. The carbon attached to the amino group (C5) would be shifted upfield compared to the others.
-
δ ~ 30-35 ppm: The N-methyl carbon (N-CH₃) signal is expected in this aliphatic region.
FT-IR Spectroscopy (Predicted)
The infrared spectrum provides critical information about the functional groups present.
-
3300-3500 cm⁻¹: Strong, sharp peaks corresponding to the N-H stretching vibrations of the primary amine group.
-
~1650-1680 cm⁻¹: A strong absorption band due to the C=O stretching of the pyridinone carbonyl group.
-
~1580-1620 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~2900-3000 cm⁻¹: C-H stretching from the methyl group and aromatic ring.
Mass Spectrometry
High-resolution mass spectrometry should show a molecular ion peak [M+H]⁺ at m/z corresponding to the exact mass of the protonated species (C₆H₉N₂O⁺).
-
Expected Exact Mass: 124.0637 u.
-
Expected [M+H]⁺: 125.0715 u.
Synthesis and Chemical Reactivity
Synthetic Approaches
Caption: Synthetic workflow for a related aminopyridinone.
Exemplary Protocol: Synthesis of 4-amino-5-methyl-1H-pyridin-2-one [3]
Causality: This two-step synthesis is a prime example of strategic functional group manipulation. The initial step, a catalytic hydrogenation, selectively reduces the nitro group to an amine without affecting the chloro substituent. The choice of a platinum catalyst, sometimes doped with vanadium or molybdenum, is critical for achieving high efficiency and yield in this transformation. The second step is a nucleophilic aromatic substitution under harsh conditions (high temperature and pressure). The hydroxide ion acts as the nucleophile, displacing the chloride at the C2 position. The high temperature is necessary to overcome the activation energy for this typically difficult substitution on an electron-rich ring, leading to the formation of the thermodynamically stable pyridinone tautomer.
Step 1: Hydrogenation to 2-chloro-5-methyl-4-pyridinamine
-
Suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol within a high-pressure reactor.
-
Add a suitable catalyst, such as 1% platinum and 2% vanadium on carbon powder.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the target pressure.
-
Heat the mixture while stirring. Monitor the reaction's progress via HPLC or TLC until the starting material is consumed.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The resulting filtrate contains the product, 2-chloro-5-methyl-4-pyridinamine, and can often be used in the next step without further purification.
Step 2: Formation of the Pyridinone Ring
-
Charge a pressure reactor with the methanolic solution of 2-chloro-5-methyl-4-pyridinamine from the previous step.
-
Add potassium hydroxide (KOH) pellets to the solution.
-
Seal the reactor and heat to 180°C for approximately 16 hours, during which the internal pressure will increase significantly (e.g., to ~12.5 bar).[3]
-
After the reaction period, allow the reactor to cool completely.
-
Carefully neutralize the cooled reaction mixture to pH 7.0 with aqueous hydrochloric acid while cooling in an ice bath.
-
Evaporate the solvent under reduced pressure. The residue is then co-evaporated with ethanol multiple times to azeotropically remove residual water.
-
Add methanol to the dry residue and stir vigorously to dissolve the organic product, leaving the inorganic salts (KCl) as a precipitate.
-
Filter off the salts and wash them with additional methanol.
-
Combine the filtrates and concentrate to dryness under reduced pressure.
-
Purify the crude product by recrystallization from water to yield pure 4-amino-5-methyl-1H-pyridin-2-one.
Chemical Reactivity
The reactivity of 5-amino-1-methylpyridin-2(1H)-one is governed by the interplay of its functional groups: the nucleophilic amino group and the pyridinone ring system, which has both electron-rich and electron-poor characteristics.
-
Amino Group Reactivity: The primary amino group is a strong nucleophile and a site for further functionalization. It can readily undergo reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the attachment of diverse side chains and the construction of more complex molecules. This is a key feature that makes it a valuable building block in drug discovery.
-
Pyridinone Ring Reactivity: The pyridinone ring can participate in electrophilic aromatic substitution reactions (e.g., halogenation, nitration). The positions for substitution are directed by the activating amino group and the deactivating (but ortho-, para-directing) N-methyl amide portion of the ring. Computational analysis would be required to definitively predict the most favorable site of substitution.
-
Coupling Reactions: The molecule is a suitable substrate for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if first converted to a halide or triflate derivative, enabling the introduction of aryl or alkyl groups.
Caption: Key reactive sites and potential transformations.
Applications in Drug Development and Research
The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. 5-amino-1-methylpyridin-2(1H)-one serves as a key starting material and building block for leveraging this scaffold.
-
Anti-inflammatory and Antioxidant Agent: Research has demonstrated that the molecule itself exhibits potent biological activity. It has been shown to inhibit the production of key pro-inflammatory cytokines, including TNF-α and IL-6. Furthermore, it displays significant antioxidant activity by effectively scavenging free radicals, which suggests its potential utility in treating diseases where oxidative stress is a key pathological factor, such as cardiovascular and neurodegenerative disorders.
-
CNS Drug Discovery: Preclinical studies have suggested that the compound can cross the blood-brain barrier. This is a critical property for any drug candidate intended to treat central nervous system (CNS) disorders. Combined with its low toxicity and good bioavailability in animal models, it is an attractive starting point for developing treatments for neurological conditions.
-
Intermediate for Complex Molecules: Its defined structure and reactive amino group make it an ideal starting point for synthesizing more complex molecules. It can be elaborated through various chemical transformations to build libraries of compounds for screening against diverse biological targets.
Safety and Handling
As with any laboratory chemical, 5-amino-1-methylpyridin-2(1H)-one should be handled with appropriate care, following standard safety protocols. The information below is summarized from available Safety Data Sheets (SDS).
-
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acid chlorides.
-
Conclusion
5-amino-1-methylpyridin-2(1H)-one is a multifaceted compound with a rich chemical profile that makes it highly valuable to the scientific community. Its well-defined physical properties, predictable spectroscopic characteristics, and versatile reactivity underscore its importance as a building block in modern synthetic chemistry. Beyond its role as an intermediate, its intrinsic anti-inflammatory and antioxidant activities present exciting opportunities for direct application in drug discovery programs. For researchers and drug development professionals, a thorough understanding of this molecule's properties is essential for unlocking its full potential in creating the next generation of therapeutic agents.
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545). Available at: [Link]
-
Kim, J., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]
-
Kuujia. (2024). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). Available at: [Link]
-
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available at: [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
Peptide Protocols. (n.d.). 5-Amino-1MQ (50 mg Vial) Dosage Protocol. Available at: [Link]
-
Journal of Peptide Science. (n.d.). MS, CD, AND FT-IR CHARACTERIZATION OF FIVE NEWLY SYNTHESIZED HISTIDINE-CONTAINING Ala- AND Gly-BASED PEPTIDES. Available at: [Link]
-
Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K. Available at: [Link]
-
Zhang, Y., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]
